

Investigating GSK2879552 in acute myeloid leukemia (AML)

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An In-depth Technical Guide to the Investigation of **GSK2879552** in Acute Myeloid Leukemia (AML)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acute Myeloid Leukemia (AML) is a complex hematopoietic malignancy characterized by the proliferation of undifferentiated myeloid blasts.[1] Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets.[2] Lysine-Specific Demethylase 1 (LSD1), a histone demethylase frequently overexpressed in AML blasts, has emerged as a significant target of interest.[1][3] LSD1 plays a crucial role in maintaining the leukemic state by repressing differentiation-associated gene expression and promoting the self-renewal of leukemia stem cells (LSCs).[1][4]

GSK2879552 is a potent, selective, and irreversible, mechanism-based inhibitor of LSD1.[5] Preclinical investigations demonstrated its ability to induce differentiation, inhibit proliferation in AML cell lines, and prolong survival in animal models.[5][6] These promising preclinical results, particularly the synergistic effects observed with all-trans retinoic acid (ATRA), provided a strong rationale for clinical evaluation.[7][8] However, Phase I clinical trials in patients with relapsed/refractory AML were ultimately terminated. Despite showing evidence of on-target activity, **GSK2879552** demonstrated an unfavorable risk-to-benefit ratio, primarily due to significant toxicities, including thrombocytopenia.[9] This guide provides a comprehensive

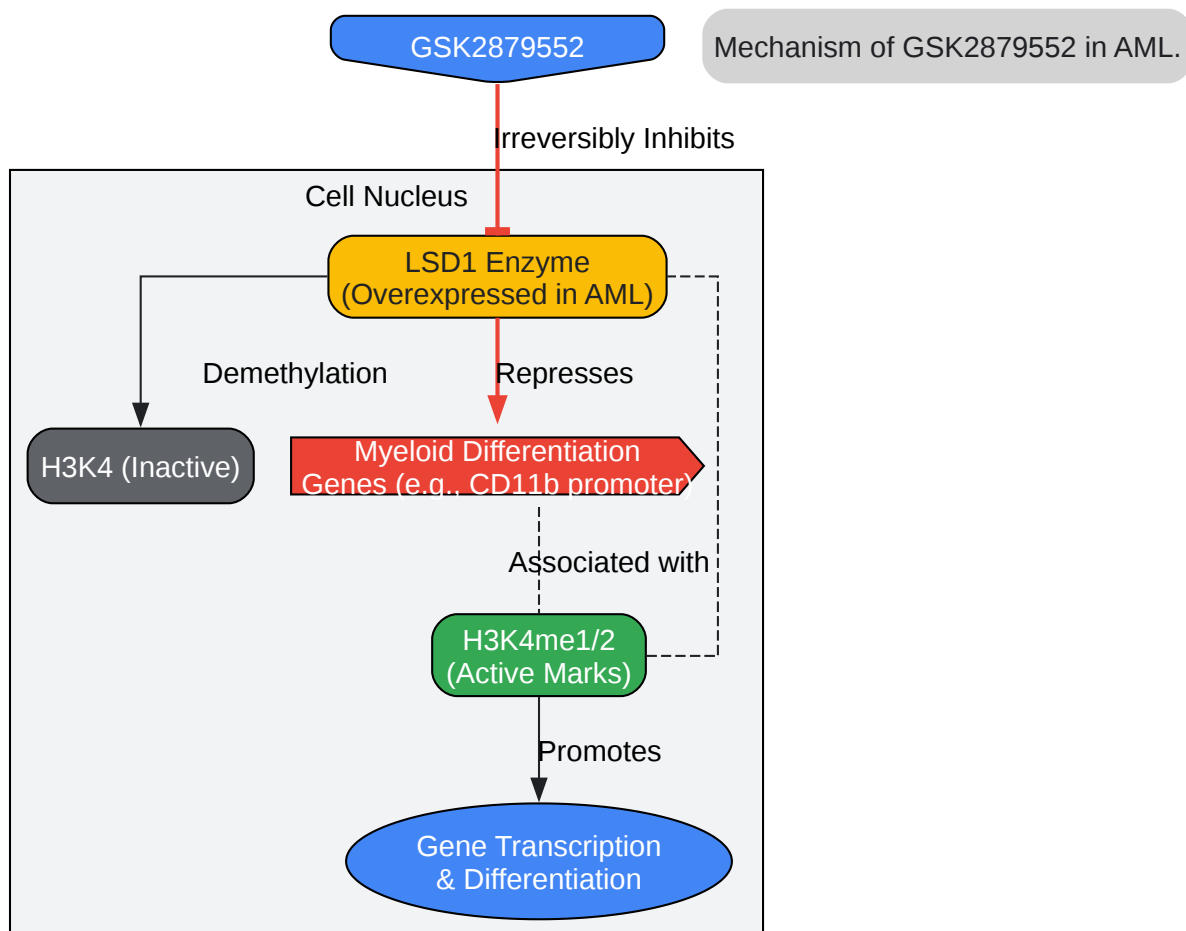
overview of the mechanism of action, preclinical data, clinical findings, and key experimental protocols related to the investigation of **GSK2879552** in AML.

Mechanism of Action of GSK2879552 in AML

LSD1 (also known as KDM1A) functions primarily by demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), marks associated with active transcription enhancers.^[5]^[7] By removing these marks, LSD1 contributes to the silencing of gene expression. In AML, LSD1 is a critical component of transcriptional repressor complexes, such as CoREST and NuRD, which are recruited to the promoters of key myeloid differentiation genes, leading to their silencing and a block in cellular maturation.^[1] Furthermore, LSD1 is highly expressed in leukemia stem cells (LSCs) and is essential for maintaining their self-renewal potential.^[1]

GSK2879552 is an irreversible inhibitor that forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1, thereby inactivating the enzyme.^[6]^[10] This inhibition leads to the following downstream effects:

- **Reactivation of Gene Expression:** Inhibition of LSD1 by **GSK2879552** prevents the demethylation of H3K4me1/2 at specific gene loci. This leads to an accumulation of these activating histone marks near the transcriptional start sites of LSD1 target genes, resulting in the de-repression of genes associated with myeloid differentiation.^[5]^[11]
- **Induction of Myeloid Differentiation:** A key consequence of this gene reactivation is the increased expression of cell surface markers associated with a differentiated immunophenotype, most notably CD11b and CD86.^[5]^[12] This pushes the leukemic blasts towards terminal differentiation.
- **Inhibition of Proliferation and LSC Function:** By promoting differentiation and inhibiting oncogenic gene expression signatures, **GSK2879552** exerts anti-proliferative effects on AML cells and impairs the colony-forming ability of AML blasts.^[6]^[12]



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Caption: Mechanism of **GSK2879552** in AML.

Preclinical Data Summary

GSK2879552 has demonstrated significant anti-leukemic activity in a range of preclinical AML models, both as a monotherapy and in combination with other agents.

In Vitro Studies

Screening of over 150 cancer cell lines revealed that AML cells have a particular dependency on LSD1.[5] Treatment with **GSK2879552** promoted the expression of differentiation markers CD11b and CD86 in the majority of AML cell lines tested.[5] The compound showed potent anti-proliferative effects and inhibited the colony formation of blasts in primary AML patient-derived bone marrow samples.[6][12]

A key finding from in vitro studies was the synergistic activity of **GSK2879552** with ATRA.[7] The combination resulted in enhanced growth inhibition, synergistic differentiation activity, and, importantly, cytotoxicity, which was not significantly observed with either agent alone.[7]

Table 1: In Vitro Activity of **GSK2879552** in AML Cell Lines

Cell Line	Assay Type	Metric	Value (nM)	Combination Agent	Notes	Reference
THP-1	Differentiation (CD11b)	EC50	23 ± 4	N/A	Dose-dependent increase in protein expression after 1 day of treatment.	[7]
MOLM-13	Differentiation (CD86)	EC50	44 ± 4	N/A	Dose-dependent increase in protein expression after 1 day of treatment.	[7]
MOLM-13	Proliferation	IC50	~100-200	ATRA (1000 nM)	IC50 value decreased significantly with the addition of ATRA.	[7]
OCI-AML3	Proliferation	IC50	>1000	ATRA (1000 nM)	IC50 value decreased significantly with the addition of ATRA.	[7]
Various	Blast Colony Formation	% Inh.	≥30%	N/A	12 of 14 primary AML patient samples	[13]

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In Vivo Studies

In a mouse model where leukemia was induced by MLL-AF9 transduced hematopoietic progenitors, oral administration of **GSK2879552** led to a significant decrease in leukemic cells and prolonged overall survival compared to control-treated mice.[6] These data provided a strong rationale for advancing the compound into clinical trials.[5]

Clinical Investigation

GSK2879552 was evaluated in two Phase I, open-label studies in patients with relapsed/refractory AML (Study 200200; NCT02177812) and high-risk myelodysplastic syndromes (MDS) (Study 205744; NCT02929498).[9] Both studies were terminated during the dose-escalation phase due to an unfavorable risk-to-benefit ratio.[9][14]

Study Design and Objectives

The primary goal of the Phase I trials was to determine the safety, tolerability, recommended Phase II dose (RP2D), and regimen for **GSK2879552**, administered orally.[15][16] The studies evaluated the drug as a monotherapy and in combination with ATRA.[15] The AML study (NCT02177812) enrolled adult patients with relapsed/refractory AML for whom no standard therapies were available.[9]

Table 2: Summary of **GSK2879552** Phase I Trial in AML (NCT02177812)

Parameter	Details	Reference(s)
Study ID	200200; NCT02177812	[9] [15]
Phase	I	[9]
Patient Population	Adult patients with relapsed/refractory AML	[9]
Study Design	Open-label, multicenter, non-randomized, dose-escalation	[9]
Treatment Arms	Monotherapy: Dose-escalation cohorts (1, 2, 4, 8, 12, and 20 mg daily) Combination: GSK2879552 (2 mg daily) + ATRA (45 mg/m ² /day)	[9]
Primary Objectives	Determine safety, tolerability, and Recommended Phase II Dose (RP2D)	[15]
Status	Terminated (Unfavorable risk-to-benefit ratio)	[9] [14]

Clinical Activity and Safety

While **GSK2879552** induced markers of differentiation in some patients, providing evidence of target engagement, significant clinical responses were not observed.[\[9\]](#) Minor clinical responses were seen in only 2 out of 41 patients (5%), including two patients who achieved a morphologic leukemia-free state.[\[9\]](#)

Treatment was associated with significant toxicity. All 41 patients in the AML study reported at least one adverse event.[\[17\]](#) The most critical toxicities were hematological, which are considered on-target effects of LSD1 inhibition due to its role in normal hematopoiesis.

Table 3: Key Adverse Events (AEs) in the NCT02177812 Study

Adverse Event	Frequency (% of 41 patients)	Grade 3/4 Events	Notes	Reference
Febrile Neutropenia	54%	N/A	Most frequent AE reported.	[17]
Nausea	46%	N/A	Common treatment-related side effect.	[17]
Hemorrhage	59%	N/A	54 hemorrhagic events occurred; 9 were considered treatment-related.	[9][17]
Thrombocytopenia	20%	7 of 9 events	Considered a significant on-target toxicity of LSD1 inhibition.	[9][17]

The unfavorable balance between limited efficacy and significant toxicity ultimately led to the discontinuation of the clinical development of **GSK2879552** for AML.[9]

Experimental Protocols

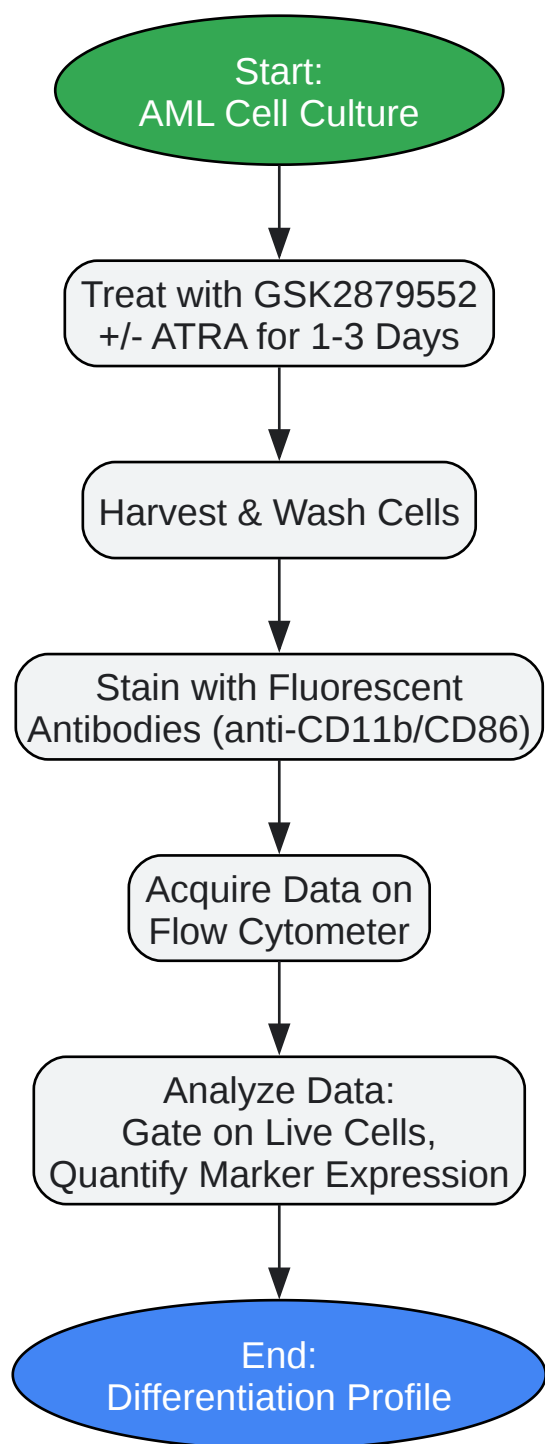
This section details the methodologies for key experiments used to characterize the activity of **GSK2879552**.

Flow Cytometry for Myeloid Differentiation Markers

This protocol is used to quantify the induction of cell surface differentiation markers following treatment.

- Cell Culture and Treatment: Seed AML cell lines (e.g., THP-1, MOLM-13) at an appropriate density. Treat cells with a titration of **GSK2879552**, ATRA, the combination, or a vehicle control (e.g., 0.1% DMSO) for 1 to 3 days.[7][18]

- **Cell Harvesting and Staining:** Harvest cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Resuspend cells and incubate with fluorescently-conjugated monoclonal antibodies against human CD11b and CD86, along with an appropriate isotype control, for 30 minutes at 4°C in the dark.
- **Data Acquisition:** After incubation, wash the cells again to remove unbound antibodies. Resuspend in buffer and analyze using a flow cytometer.
- **Analysis:** Gate on the live cell population. Quantify the percentage of positive cells or the median fluorescence intensity (MFI) for CD11b and CD86 expression relative to the isotype and vehicle controls.



Workflow for differentiation analysis.

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Caption: Workflow for differentiation analysis.

Blast Colony Formation Assay

This assay assesses the effect of the inhibitor on the self-renewal capacity of primary AML cells.

- **Sample Preparation:** Obtain bone marrow mononuclear cells from AML patient samples.
- **Plating:** Plate the cells in a semi-solid methylcellulose medium (e.g., MethoCult) supplemented with appropriate cytokines to support AML blast proliferation.
- **Treatment:** Add a titration of **GSK2879552** or vehicle control directly to the methylcellulose medium.
- **Incubation:** Culture the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
- **Enumeration:** After incubation, score the number of blast colony-forming units (CFU) under a microscope. A colony is typically defined as a cluster of >20 cells.
- **Analysis:** Calculate the percent inhibition of colony formation at each drug concentration relative to the vehicle control.[\[13\]](#)

RNA Sequencing for Gene Expression Analysis

This protocol identifies the global transcriptomic changes induced by **GSK2879552**.

- **Cell Treatment and RNA Extraction:** Treat AML cell lines with vehicle, **GSK2879552**, ATRA, or the combination for specified time points (e.g., 2 and 4 days). Harvest at least 10 million cells and extract total RNA using a suitable method (e.g., TRIzol followed by a column purification kit).[\[18\]](#)
- **Library Preparation:** Prepare sequencing libraries from the purified RNA using a kit such as the TruSeq Stranded Total RNA Library Prep Kit. This involves steps like rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation.[\[18\]](#)
- **Sequencing:** Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina HiSeq) to generate paired-end reads.[\[18\]](#)
- **Data Analysis:** Perform quality control on the raw sequencing reads. Align reads to a reference genome (e.g., GRCh38). Use tools like HTSeq-count to generate a count matrix,

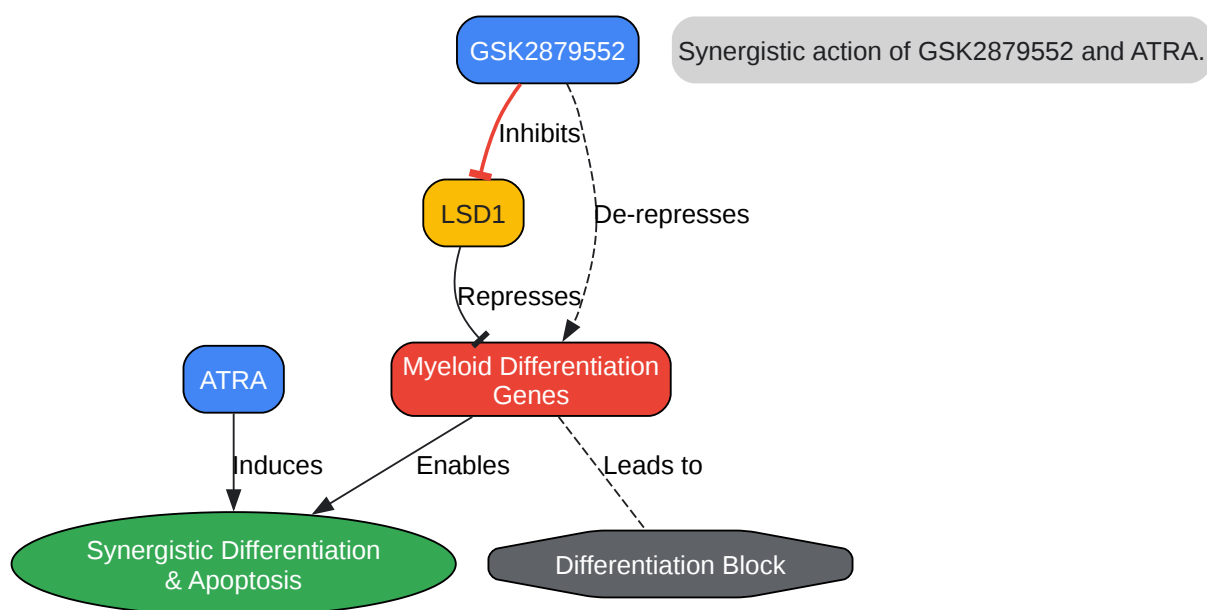
followed by differential gene expression analysis to identify genes and pathways modulated by the treatments.[18]

Rationale for Combination Therapy

The preclinical data strongly suggested that the therapeutic potential of **GSK2879552** could be enhanced through combination strategies.

Synergy with All-Trans Retinoic Acid (ATRA)

ATRA is a potent differentiation agent used in the treatment of Acute Promyelocytic Leukemia (APL), a specific AML subtype.[7] The rationale for combining **GSK2879552** with ATRA in non-APL AML is based on a "priming" mechanism.[1][8] LSD1 inhibition "unlocks" the differentiation block by removing the repressive epigenetic marks on myeloid-specific genes. This sensitizes the AML cells to the pro-differentiating effects of ATRA, leading to a synergistic increase in differentiation and apoptosis that is not achievable with either drug alone.[7][11]



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Caption: Synergistic action of **GSK2879552** and ATRA.

Challenges and Future Directions

The clinical failure of **GSK2879552** in AML highlights significant challenges in targeting LSD1. The primary hurdle was the on-target toxicity, particularly thrombocytopenia.^[9] LSD1 is critical for normal hematopoietic stem cell function and megakaryopoiesis, and its inhibition disrupts these processes, leading to low platelet counts. This narrow therapeutic window—where doses required for anti-leukemic activity overlap with those causing unacceptable toxicity—proved insurmountable for **GSK2879552** as a monotherapy or in the combinations tested.

While resistance mechanisms to **GSK2879552** have not been specifically detailed, general mechanisms of resistance in AML, such as mutations that impair apoptotic response or activate signaling pathways (e.g., FLT3, RAS), are likely to be relevant.^[19]

Despite the setback with **GSK2879552**, LSD1 remains a valid target in AML. Future strategies may involve:

- Developing more selective or reversible LSD1 inhibitors with a better safety profile.
- Identifying predictive biomarkers to select AML subtypes most likely to respond.
- Exploring intermittent dosing schedules to mitigate hematological toxicity.
- Designing more rational combination therapies that allow for lower, less toxic doses of the LSD1 inhibitor.

Conclusion

GSK2879552 is a potent and selective LSD1 inhibitor that showed considerable promise in preclinical models of AML. Its mechanism of action, centered on reversing the epigenetic silencing of myeloid differentiation genes, is well-characterized. However, this preclinical efficacy did not translate into a viable clinical therapy. Phase I trials were halted due to an unfavorable risk-to-benefit profile, driven by on-target hematological toxicities that underscored the essential role of LSD1 in normal hematopoiesis. The investigation of **GSK2879552** serves as a critical case study, illustrating the profound challenges of translating potent epigenetic

modulators into safe and effective cancer therapies, and emphasizes the need for a wider therapeutic window in future drug development efforts targeting this pathway.

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